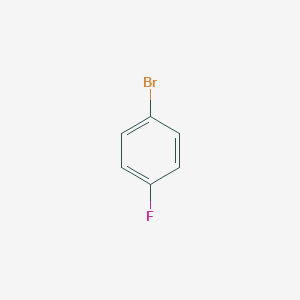

1-Bromo-4-fluorobenzene

概要

説明

1-Bromo-4-fluorobenzene (C₆H₄BrF) is a halogenated aromatic compound with a molecular weight of 174.998 g/mol . Key physical properties include a melting point of -16°C, boiling point of 151–153°C, density of 1.593–1.604 g/mL, and low water solubility (0.14 g/L) . It is widely utilized as a synthetic intermediate in pharmaceuticals, particularly for atypical antipsychotic agents , and serves as a substrate in Suzuki-Miyaura cross-coupling reactions . Its stability under standard storage conditions contrasts with reactivity toward strong oxidizers, and it exhibits moderate acute toxicity (oral LD₅₀ in rats: 2,700 mg/kg) .

準備方法

1-Bromo-4-fluorobenzene is typically synthesized via the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide . The reaction conditions involve the use of a solvent like carbon tetrachloride or chloroform, and the reaction is carried out at a temperature range of 0-5°C to control the exothermic nature of the bromination process . Industrial production methods follow similar synthetic routes but are scaled up to meet the demand for this compound in various applications .

化学反応の分析

1-Bromo-4-fluorobenzene undergoes several types of chemical reactions, including:

Substitution Reactions: It is a standard substrate for cross-coupling reactions such as the Suzuki-Miyaura coupling, where it forms carbon-carbon bonds. Common reagents used in these reactions include palladium catalysts and bases like potassium carbonate.

Grignard Reactions: It forms a Grignard reagent used in the synthesis of 4-fluorophenyl-containing compounds. The reaction involves the use of magnesium in anhydrous ether.

Reduction Reactions: It can be reduced to 4-fluorotoluene using reducing agents like lithium aluminium hydride.

The major products formed from these reactions include various fluorophenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

科学的研究の応用

Organic Synthesis

1-Bromo-4-fluorobenzene serves as a crucial building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, which are fundamental in creating complex organic molecules.

- Substitution Reactions : It is a standard substrate for substitution reactions, leading to various fluorophenyl derivatives.

- Grignard Reactions : The compound can form Grignard reagents, facilitating the synthesis of 4-fluorophenyl-containing compounds.

- Reduction Reactions : It can be reduced to 4-fluorotoluene using reducing agents like lithium aluminum hydride.

Pharmaceutical Development

In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of several therapeutic agents, including atypical antipsychotics and antidepressants. Its role in drug development highlights its importance in medicinal chemistry.

| Pharmaceuticals | Role of this compound |

|---|---|

| Atypical Antipsychotics | Intermediate in synthesis |

| Antidepressants | Precursor for biologically active compounds |

Agrochemicals

The compound is also employed in the production of pesticides and other agrochemicals. Its ability to participate in various chemical reactions makes it a valuable intermediate for developing effective agricultural products.

Case Study 1: Suzuki-Miyaura Coupling Reactions

Research has demonstrated that this compound effectively participates in Suzuki-Miyaura coupling reactions with boronic acids. A study indicated that using this compound with 4-fluorophenylboronic acid resulted in high yields while maintaining catalyst recyclability with minimal loss of activity over multiple cycles .

Case Study 2: Toxicity Studies

Toxicity assessments have been conducted to understand the safety profile of this compound. An acute oral lethality study reported a median lethal dose (LD50) of approximately 2,700 mg/kg in rats . These findings are critical for regulatory compliance and safe handling practices.

作用機序

The mechanism of action of 1-Bromo-4-fluorobenzene primarily involves its role as a precursor in various chemical reactions. It acts as a substrate in cross-coupling reactions, where it forms carbon-carbon bonds through the action of palladium catalysts . The molecular targets and pathways involved depend on the specific reactions and the products being synthesized.

類似化合物との比較

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

1-Bromo-3-fluorobenzene

- Photodissociation Dynamics : Compared to 1-bromo-4-fluorobenzene, 1-bromo-3-fluorobenzene exhibits distinct photodissociation behavior. At 266 nm, the anisotropy parameter (β) for this compound is -0.4 ± 0.1, indicating a perpendicular transition, whereas 1-bromo-3-fluorobenzene shows β = 0.7 ± 0.1, suggesting a parallel transition .

- Energy Partitioning : Approximately 41.7% of available energy is partitioned into translational energy for this compound, slightly lower than 46.8% for the 3-fluoro isomer .

1-Bromo-4-(trifluoromethyl)benzene

- Reactivity in Organometallic Synthesis: This compound, when used in triorganoindium reagent preparation, demonstrates altered reactivity compared to this compound due to the electron-withdrawing trifluoromethyl group, which enhances electrophilicity in cross-coupling reactions .

1-Bromo-3,5-difluorobenzene

- Selectivity in Phosphonate Synthesis: In photo-induced reactions with trimethyl phosphite, 1-bromo-3,5-difluorobenzene achieves near-100% selectivity for difluorophenylphosphonate esters, whereas this compound forms monofluorophenylphosphonate esters. This difference arises from fluorine’s inability to participate in further substitution, unlike chlorine .

Halogen vs. Pseudohalogen Analogues

1-Bromo-4-isocyanobenzene

- Applications in Catalysis: While this compound is used in cross-couplings, 1-bromo-4-isocyanobenzene serves as a substrate for constructing iron oxide catalysts in carbonylation reactions. The isocyan group enhances coordination to metal centers, enabling diverse catalytic pathways .

Isotopologues and Radiopharmaceutical Synthons

1-Bromo-4-[¹⁸F]fluorobenzene

- Synthetic Efficiency : Compared to other precursors, bis-(4-bromophenyl)iodonium bromide yields 1-bromo-4-[¹⁸F]fluorobenzene in 65% radiochemical yield within 10 minutes, outperforming alternative routes . This highlights the critical role of precursor selection in radiopharmaceutical synthesis.

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling

This compound reacts with boronic acids under Pd catalysis. Key findings include:

- Temperature Dependence : At 110°C, conversions reach ~90% with 4-fluorophenylboronic acid after 48 hours, compared to 70–80% for phenylboronic acid .

- Electronic Effects : Electron-withdrawing substituents (e.g., fluorine) activate the aryl halide, accelerating oxidative addition to Pd(0) .

| Boronic Acid | Conversion at 110°C (48 h) | Reference |

|---|---|---|

| 4-Fluorophenyl | ~90% | |

| Phenyl | ~80% | |

| 4-Carboxyphenyl | ~70% |

Stability and Toxicity Profiles

生物活性

1-Bromo-4-fluorobenzene (C6H4BrF) is a mixed aryl halide that has garnered attention due to its various applications in organic synthesis, agrochemicals, and pharmaceuticals. This article explores the biological activity of this compound, focusing on its toxicity, pharmacokinetics, and potential therapeutic uses.

This compound is synthesized through the bromination of fluorobenzene in the presence of a Lewis acid catalyst, such as iron(III) bromide or aluminum tribromide. It is a colorless liquid with a low acute toxicity profile and is classified as a high production volume (HPV) chemical under the U.S. Toxic Substances Control Act, with an annual production exceeding 2 million pounds in Europe .

Acute Toxicity Studies

This compound exhibits significant acute toxicity, with various studies reporting median lethal doses (LD50) in rats. Key findings include:

- Oral Administration : The LD50 was determined to be approximately 2,700 mg/kg, with symptoms including tremors, weight loss, and respiratory distress observed at lethal doses .

- Inhalation Studies : Inhalation exposure resulted in an LC50 of 18,000 mg/m³ over a 4-hour period. Symptoms included loss of righting reflex, lethargy, and labored breathing .

Table 1: Summary of Toxicity Data

| Route of Exposure | LD50/LC50 (mg/kg or mg/m³) | Observed Symptoms |

|---|---|---|

| Oral | 2,700 (95% CI: 2,200−3,200) | Tremors, weight loss (3−19%), ataxia |

| Inhalation | 18,000 (95% CI: 15,000−21,000) | Lethargy, tremors, respiratory distress |

Pharmacokinetics

This compound is absorbed efficiently in animal models. Studies indicate:

- Absorption : Approximately 67% absorption was noted in rats after oral exposure.

- Distribution : The compound tends to accumulate in fatty tissues and organs such as the liver and kidneys .

The pharmacokinetic profile suggests that this compound may influence metabolic pathways due to its halogenated structure.

Potential Therapeutic Applications

While primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, emerging research indicates potential therapeutic applications:

- Pharmaceutical Intermediates : It serves as a precursor for several drugs including antidepressants (e.g., Citalopram) and antipsychotics (e.g., Seganserin) .

- Agrochemical Use : As an intermediate in pesticide synthesis, it contributes to the development of compounds like Flusilazole .

Case Study 1: Antidepressant Synthesis

Research has highlighted the utility of this compound in synthesizing selective serotonin reuptake inhibitors (SSRIs). For instance, Citalopram's synthesis involves utilizing this compound as a key building block .

Case Study 2: Agrochemical Development

The compound has been integral in developing agrochemicals that exhibit enhanced efficacy against pests while maintaining safety profiles for non-target organisms. Its role in synthesizing Flusilazole demonstrates its importance in agricultural chemistry .

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 1-bromo-4-fluorobenzene in laboratory settings?

Answer:

- Stability & Reactivity : this compound is stable under recommended storage conditions (2–8°C, inert atmosphere) but reacts violently with strong oxidizers, producing hazardous decomposition products (carbon oxides, HBr, and HF gases) .

- Toxicity : Acute oral LD₅₀ (rat) is 2,700 mg/kg, causing neurotoxic effects (tremors, ataxia). Inhalation LC₅₀ (rat) is 18,000 mg/m³ over 4 hours, leading to respiratory distress .

- Handling Protocols : Use local exhaust ventilation, avoid static discharge, and wear nitrile gloves, safety goggles, and flame-resistant lab coats. Emergency measures include rinsing eyes with water (≥15 minutes) and using respiratory protection in case of vapor exposure .

Q. How is this compound synthesized, and what purification methods are recommended?

Answer:

- Synthesis : Typically prepared via halogen-exchange reactions (e.g., bromination of 4-fluorobenzene derivatives) or cross-coupling reactions using palladium catalysts. A common route involves nucleophilic aromatic substitution with CuBr₂ .

- Purification : Distillation under reduced pressure (bp 173–175°C) or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity (>98%). Confirm purity via GC-MS or ¹⁹F NMR .

Advanced Research Questions

Q. What mechanistic insights explain the meta-selectivity of this compound in catalytic olefination reactions?

Answer:

- CO₂ as a Directing Group : In copper-mediated reactions, CO₂ acts as a traceless directing group, stabilizing intermediates via carboxylate coordination. This promotes meta-alkenylation by sterically directing the alkyne coupling partner to the meta position .

- Catalytic Optimization : Catalyst choice (e.g., Pd(OAc)₂ with P(t-Bu)₃ ligands) and solvent polarity (THF > DMF) significantly influence regioselectivity. Yields are quantified using ¹⁹F NMR with this compound as an internal standard .

Q. How does fluorine substitution impact the photodissociation dynamics of this compound?

Answer:

- Photofragment Translational Spectroscopy : At 266 nm, 41.7% of available energy partitions into translational energy during C–Br bond cleavage. The anisotropy parameter (β = -0.4 ± 0.1) indicates a perpendicular transition dipole moment, distinct from bromobenzene (β = -0.7), due to fluorine’s electron-withdrawing effects .

- Computational Validation : Ab initio calculations confirm that fluorine substitution lowers the energy barrier for Br elimination, favoring a non-adiabatic dissociation pathway .

Q. How can researchers resolve contradictions in toxicity data for this compound?

Answer:

- Data Gaps : Acute toxicity data (LD₅₀/LC₅₀) are well-documented, but chronic exposure effects (e.g., carcinogenicity, reproductive toxicity) remain unstudied. IARC classifies it as non-carcinogenic, but this lacks peer-reviewed validation .

- Methodological Triangulation : Combine in vitro assays (e.g., Ames test for mutagenicity) with computational models (EPI Suite v4.11 for ecotoxicity predictions) to address gaps. Cross-reference SDS data with primary literature to validate inconsistencies .

Q. Methodological Frameworks

Q. What analytical techniques are optimal for quantifying trace impurities in this compound?

Answer:

- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with splitless injection. Detect halogenated byproducts (e.g., 1,4-dibromobenzene) via electron ionization (70 eV) .

- ¹H/¹⁹F NMR : Assign peaks using δ 7.45–7.55 ppm (aromatic protons) and δ -114 ppm (fluorine coupling). Integration ratios identify residual solvents (e.g., acetone) .

Q. How should researchers design experiments to study the environmental fate of this compound?

Answer:

- Hydrolysis Studies : Simulate aqueous degradation at pH 5–9 (25°C). Monitor HBr release via ion chromatography and identify intermediates (e.g., 4-fluorophenol) by LC-HRMS .

- Soil Sorption : Use OECD Guideline 106 with activated sludge. Calculate log Kₒc values to predict mobility in groundwater .

特性

IUPAC Name |

1-bromo-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF/c7-5-1-3-6(8)4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AITNMTXHTIIIBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF | |

| Record name | 1-BROMO-4-FLUOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027153 | |

| Record name | 1-Bromo-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-bromo-4-fluorobenzene is a colorless liquid. (NTP, 1992), Colorless to slightly yellow liquid; [NTP] Colorless liquid with an aromatic odor; [Alfa Aesar MSDS] | |

| Record name | 1-BROMO-4-FLUOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Bromofluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16377 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

306 °F at 764 mmHg (NTP, 1992) | |

| Record name | 1-BROMO-4-FLUOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

140 °F (NTP, 1992) | |

| Record name | 1-BROMO-4-FLUOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.4946 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 1-BROMO-4-FLUOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

2.84 [mmHg] | |

| Record name | p-Bromofluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16377 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

460-00-4 | |

| Record name | 1-BROMO-4-FLUOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Bromo-4-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-fluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromofluorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromofluorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-bromo-4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromo-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMO-4-FLUOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7ZH69I3KH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

18 °F (NTP, 1992) | |

| Record name | 1-BROMO-4-FLUOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。